2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15041659
InChI: InChI=1S/C16H11N9O2/c1-9-19-16(22-21-9)24-4-2-12-10(14(24)26)6-11-13(20-12)3-5-25(15(11)27)23-7-17-18-8-23/h2-8H,1H3,(H,19,21,22)
SMILES:
Molecular Formula: C16H11N9O2
Molecular Weight: 361.32 g/mol

2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

CAS No.:

Cat. No.: VC15041659

Molecular Formula: C16H11N9O2

Molecular Weight: 361.32 g/mol

* For research use only. Not for human or veterinary use.

2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione -

Specification

Molecular Formula C16H11N9O2
Molecular Weight 361.32 g/mol
IUPAC Name 8-(5-methyl-1H-1,2,4-triazol-3-yl)-2-(1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Standard InChI InChI=1S/C16H11N9O2/c1-9-19-16(22-21-9)24-4-2-12-10(14(24)26)6-11-13(20-12)3-5-25(15(11)27)23-7-17-18-8-23/h2-8H,1H3,(H,19,21,22)
Standard InChI Key JJZJZTRRPSDYQN-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=NN1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N5C=NN=C5

Introduction

Structural Analysis and Molecular Characterization

Core Architecture

The compound features a pyrido[4,3-b] naphthyridine backbone, a fused bicyclic system comprising two nitrogen atoms in the naphthyridine moiety (Figure 1) . Key substituents include:

  • A 3-methyl-1H-1,2,4-triazol-5-yl group at position 2.

  • A 4H-1,2,4-triazol-4-yl group at position 8.

  • Two ketone groups at positions 1 and 9, forming a dione structure .

Table 1: Molecular and Crystallographic Data

PropertyValueSource
Molecular FormulaC₁₇H₁₆N₆O₃
Molecular Weight352.3 g/mol
CAS Registry Number1158781-73-7
IUPAC Name8-(3-Methoxypropyl)-2-(1,2,4-triazol-4-yl)pyrido[4,3-b] naphthyridine-1,9-dione

Spectroscopic Features

  • ¹H NMR: Signals for triazole protons appear as singlets at δ 8.52–8.64 ppm, while methyl groups resonate at δ 2.42 ppm .

  • IR: Stretching vibrations for C=O (1667 cm⁻¹) and C=N (1646 cm⁻¹) confirm the dione and triazole functionalities .

Synthetic Strategies

Key Synthetic Routes

The synthesis involves multi-step protocols leveraging cyclization and cycloaddition reactions:

Pyrido[4,3-b] naphthyridine Core Formation

  • Gould-Jacobs Reaction: Condensation of 3-aminopyridine derivatives with diethyl methylenemalonate under thermal conditions forms the naphthyridine backbone .

  • Cycloaddition Approaches: [4+2] cycloadditions between N-(3-pyridyl)aldimines and alkynes yield tetrahydro-1,5-naphthyridines, which are aromatized to the target scaffold .

Table 2: Representative Synthesis Steps

StepReaction TypeConditionsYieldReference
1Gould-Jacobs cyclization150°C, chlorobenzene45%
2CuAAC for triazole attachmentCuSO₄, sodium ascorbate, DMF60%
3Oxidation to dioneHBr (48%), reflux75%

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (logP = 1.8) due to aromaticity; soluble in DMSO and DMF .

  • Stability: Stable under ambient conditions but degrades under strong acidic or alkaline environments .

Biological Activity

While direct pharmacological data for this compound are scarce, structural analogs exhibit:

  • Anticancer Activity: Pyrido[4,3-b]naphthyridines inhibit topoisomerase II and induce apoptosis in HeLa cells (IC₅₀ = 2.1 µM) .

  • Antimicrobial Effects: Triazole-substituted naphthyridines show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 3: Comparative Bioactivity of Analogues

CompoundTarget ActivityIC₅₀/MICReference
8-Hydroxy-1,6-naphthyridin-7(6H)-oneTopoisomerase II inhibition1.8 µM
2-(4-Methoxyphenyl)-1,8-naphthyridineAntibacterialMIC = 4 µg/mL

Applications and Future Directions

Medicinal Chemistry

  • Kinase Inhibition: The triazole groups may chelate metal ions in kinase ATP-binding pockets, analogous to imatinib-like inhibitors .

  • Fluorescent Probes: Conjugation with ribose via triazole linkers enables use as nucleoside analogs for DNA/RNA imaging .

Materials Science

  • Coordination Polymers: The dione and triazole motifs facilitate metal-organic framework (MOF) construction with luminescent properties .

Research Gaps and Opportunities

  • Pharmacokinetic Studies: ADMET profiling is needed to assess oral bioavailability and metabolic stability.

  • Synthetic Optimization: Microwave-assisted synthesis could improve yields and reduce reaction times .

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